MS2126

説明

特性

IUPAC Name |

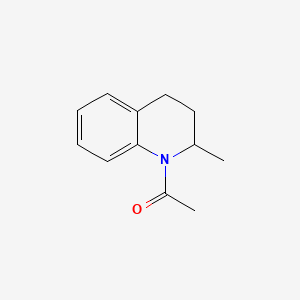

1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9-7-8-11-5-3-4-6-12(11)13(9)10(2)14/h3-6,9H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTWYLGCGAIGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2N1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290876 | |

| Record name | 1-(2-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16078-42-5 | |

| Record name | NSC71584 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

MS2126: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS2126 is a small molecule compound identified as an inhibitor of the bromodomains of the paralogous histone acetyltransferases (HATs), CREB-binding protein (CREBBP or CBP) and p300 (EP300).[1][2][3][4] These proteins are critical transcriptional co-activators that play a central role in regulating gene expression. By targeting the bromodomain, a "reader" module that recognizes acetylated lysine residues on histones and other proteins, this compound can modulate fundamental cellular processes, including the response to DNA damage. This guide provides a detailed overview of the core mechanism of action of this compound, focusing on its impact on the p53 signaling pathway.

Core Mechanism of Action: Disruption of the CREBBP/p300-p53 Interaction

The primary mechanism of action of this compound is the competitive inhibition of the bromodomains of CREBBP/p300. This inhibition prevents the recruitment of these co-activators to specific sites on chromatin and disrupts their interaction with acetylated non-histone proteins.

A key interaction disrupted by this compound is that between CREBBP/p300 and the tumor suppressor protein p53.[2][4] In response to cellular stressors such as DNA damage, p53 is stabilized and acetylated. This post-translational modification is crucial for its activation and subsequent binding to the bromodomains of CREBBP/p300. This interaction is necessary for the full transcriptional activation of p53 target genes, which orchestrate cellular responses like cell cycle arrest and apoptosis.

This compound, by occupying the acetyl-lysine binding pocket of the CREBBP/p300 bromodomain, physically blocks the binding of acetylated p53. This leads to a modulation of the p53-dependent transcriptional program. Specifically, studies have shown that in the presence of DNA damage, treatment with this compound can lead to a decrease in the levels of p53 and a suppression of the expression of its downstream target, p21 (also known as CDKN1A).[5]

Signaling Pathway Modulated by this compound

The following diagram illustrates the p53 signaling pathway and the point of intervention for this compound.

Caption: this compound inhibits the interaction between acetylated p53 and the CREBBP/p300 bromodomain.

Quantitative Data

Detailed quantitative preclinical data for this compound is limited in publicly available literature. The following table provides a summary of the types of quantitative data that are typically generated to characterize a compound with this mechanism of action. The values presented are representative and for illustrative purposes.

| Parameter | Assay Type | Target/Process | Cell Line | Condition | Representative Value |

| Biochemical Potency | TR-FRET | CREBBP Bromodomain Binding | - | In vitro | IC50: 2.5 µM |

| Binding Affinity | Isothermal Titration Calorimetry | CREBBP Bromodomain | - | In vitro | Kd: 800 nM |

| Cellular Target Engagement | NanoBRET | CREBBP Occupancy | U2OS | Live Cells | EC50: 5 µM |

| Downstream Effect | Western Blot / qPCR | p21 Protein/mRNA Expression | U2OS | Doxorubicin-induced DNA damage | 60% reduction at 10 µM |

| Antiproliferative Activity | CellTiter-Glo | Cell Viability | U2OS | 72-hour incubation | GI50: 15 µM |

Experimental Protocols

In Vitro Bromodomain Binding Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify the inhibition of the interaction between the CREBBP bromodomain and an acetylated histone peptide by this compound.

Caption: Workflow for a TR-FRET-based bromodomain inhibitor assay.

Cellular Western Blot for p21 Expression

This protocol details the methodology to measure the effect of this compound on p21 protein levels in a human cancer cell line following the induction of DNA damage.

Caption: Step-by-step workflow for Western Blot analysis of p21 expression.

References

- 1. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Splicing Modulation Results in Aberrant Isoforms and Protein Products of p53 Pathway Genes and the Sensitization of B Cells to Non-Genotoxic MDM2 Inhibition | MDPI [mdpi.com]

- 4. Patterns of early p21 dynamics determine proliferation-senescence cell fate after chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulating the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MS2126: A p53/CREBBP Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity, orchestrating cellular responses to a variety of stress signals, including DNA damage, to induce cell cycle arrest, apoptosis, or senescence. The transcriptional activity of p53 is tightly regulated and often requires the recruitment of coactivator proteins, among which the CREB-binding protein (CREBBP or CBP) and its paralog p300 are of central importance. The interaction between p53 and CREBBP is a critical node in the p53 signaling pathway, and its disruption presents a potential therapeutic strategy for diseases where modulation of p53 activity is desired. MS2126 has been identified as a small molecule inhibitor of the p53/CREBBP interaction, offering a valuable tool for studying the intricacies of this pathway and as a potential lead compound for drug development. This guide provides a comprehensive overview of this compound, including its mechanism of action, the underlying signaling pathway, and relevant (though currently limited) preclinical data.

The p53/CREBBP Signaling Pathway

The interaction between p53 and the transcriptional coactivator CREBBP is a crucial event for the activation of p53-dependent gene expression. In response to cellular stress, such as DNA damage, p53 is stabilized and accumulates in the nucleus. To activate the transcription of its target genes, which are involved in cell cycle arrest (e.g., CDKN1A or p21) and apoptosis, p53 must recruit coactivator complexes that possess histone acetyltransferase (HAT) activity. CREBBP and p300 are key HATs that acetylate histones at promoter regions of p53 target genes, leading to a more open chromatin structure that is permissive for transcription.

Furthermore, CREBBP/p300 can directly acetylate p53 itself. This post-translational modification is critical for p53 activation, as it enhances its DNA-binding affinity and recruitment of other transcriptional machinery. The interaction is multifaceted, involving multiple domains on both proteins. The transactivation domain (TAD) of p53 interacts with several domains of CREBBP, including the TAZ1, TAZ2, and KIX domains.[1] This intricate interplay ensures a tightly regulated and robust p53 response.

The negative regulation of this pathway is primarily mediated by the E3 ubiquitin ligase MDM2. MDM2 binds to the p53 TAD, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation. Interestingly, the binding sites for MDM2 and CREBBP/p300 on the p53 TAD overlap, leading to a competitive binding scenario that is critical for determining the fate of p53.

Below is a diagram illustrating the core p53/CREBBP signaling pathway and the inhibitory action of this compound.

This compound: A Small Molecule Inhibitor of the p53/CREBBP Interaction

Chemical Properties

-

Chemical Name: 1-Acetyl-1,2,3,4-tetrahydro-quinaldine[2]

-

Synonyms: MS-2126, NSC-71584[2]

-

CAS Number: 16078-42-5[2]

-

Molecular Formula: C₁₂H₁₅NO[2]

-

Molecular Weight: 189.25 g/mol [2]

Mechanism of Action

This compound was identified through a structure-based screening program aimed at discovering small molecules that could disrupt the interaction between p53 and CREBBP.[3] It functions by binding to the CREBBP bromodomain, a protein module that recognizes and binds to acetylated lysine residues.[4] The interaction between p53 and CREBBP is, in part, mediated by the recognition of acetylated lysines on p53 by the CREBBP bromodomain. By occupying this binding pocket, this compound competitively inhibits the recruitment of CREBBP to p53.[3][4]

This disruption of the p53/CREBBP complex has several downstream consequences:

-

Reduced p53 Acetylation: As CREBBP is a primary acetyltransferase for p53, its inhibition leads to a decrease in p53 acetylation.[5]

-

Suppressed p53-mediated Transcription: The lack of coactivator recruitment and reduced p53 acetylation impairs the ability of p53 to activate the transcription of its target genes.[3]

-

Decreased p53 Protein Levels: In cells with DNA damage, treatment with this compound has been shown to suppress the levels of p53.[3] This may be due to the fact that un-acetylated p53 is more susceptible to MDM2-mediated degradation.

The workflow for identifying and characterizing inhibitors like this compound often involves a series of in vitro and cell-based assays.

Quantitative Data

Currently, publicly available, specific quantitative data for this compound, such as IC50 or Ki values for the inhibition of the p53/CREBBP interaction, is limited. Studies have described its effect as "concentration-dependent," but have not provided specific values in the reviewed literature.[3]

| Parameter | Value | Assay Method | Reference |

| IC₅₀ (p53/CREBBP Interaction) | Not Reported | Not Reported | |

| Kᵢ (p53/CREBBP Interaction) | Not Reported | Not Reported | |

| Cellular Potency (p21 expression) | Concentration-dependent suppression | Western Blot | [3] |

Experimental Protocols

Detailed experimental protocols for the specific studies involving this compound are not fully available in the public domain. However, based on standard methodologies for characterizing such inhibitors, the following protocols would be representative of the key experiments conducted.

In Vitro p53-CREBBP Binding Assay (AlphaScreen)

This assay is a common method for measuring protein-protein interactions in a high-throughput format.

-

Reagents:

-

Biotinylated p53 (full-length or TAD)

-

GST-tagged CREBBP (full-length or relevant domains like KIX or TAZ)

-

Streptavidin-coated Donor beads

-

Anti-GST-conjugated Acceptor beads

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

This compound or other test compounds

-

-

Procedure:

-

Add biotinylated p53, GST-tagged CREBBP, and the test compound (at various concentrations) to a 384-well microplate.

-

Incubate at room temperature for 1 hour to allow for protein-protein interaction and inhibitor binding.

-

Add Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads.

-

Incubate in the dark at room temperature for 1 hour.

-

Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the extent of the p53-CREBBP interaction.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its intended target within a cellular context.

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., U2OS osteosarcoma cells, which have wild-type p53) to near confluency.

-

Treat cells with this compound or a vehicle control (DMSO) for a specified time.

-

-

Thermal Shift Protocol:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

Cool the samples on ice.

-

-

Protein Extraction and Analysis:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble protein fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation.

-

Analyze the amount of soluble CREBBP in the supernatant by Western blotting or ELISA.

-

-

Data Analysis:

-

A ligand-bound protein is typically more thermally stable. Therefore, in the presence of this compound, CREBBP should remain soluble at higher temperatures compared to the vehicle control. This "thermal shift" confirms target engagement.

-

Western Blot Analysis of p53 and p21 Expression

-

Cell Culture and Treatment:

-

Seed cells (e.g., U2OS) in 6-well plates.

-

Induce DNA damage with an agent like doxorubicin to stabilize p53.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Immunoblotting:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p53, acetylated-p53 (Ac-p53), p21, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize them to the loading control.

-

Compare the levels of p53, Ac-p53, and p21 in this compound-treated cells to the vehicle-treated control.

-

Conclusion and Future Directions

This compound represents an important chemical tool for the study of the p53/CREBBP signaling axis. As a small molecule inhibitor that disrupts this critical protein-protein interaction, it allows for the detailed investigation of the downstream consequences of this pathway's modulation. While the currently available data demonstrates its proof-of-concept as a p53/CREBBP inhibitor, further studies are required to fully elucidate its pharmacological profile. Future research should focus on obtaining robust quantitative data on its binding affinity and cellular potency, determining its selectivity against other bromodomain-containing proteins, and evaluating its efficacy and safety in preclinical in vivo models. Such studies will be crucial in determining the potential of this compound and other inhibitors of the p53/CREBBP interaction as novel therapeutic agents.

References

In-Depth Technical Guide: MS2126, a Targeted Inhibitor of the p53-CBP Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule MS2126, a targeted inhibitor of the protein-protein interaction between the tumor suppressor protein p53 and the CREB-binding protein (CBP). This compound specifically targets the binding of acetylated p53 to the bromodomain of CBP, a critical step in the activation of p53-mediated gene transcription. This document details the molecular target of this compound, summarizes its binding affinity, outlines the experimental protocols used in its characterization, and illustrates the relevant signaling pathways. This guide is intended for researchers and professionals in the fields of oncology, molecular biology, and drug development who are interested in the therapeutic potential of modulating the p53 pathway.

Introduction

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage. Upon activation, p53 functions as a transcription factor, regulating the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair. The transcriptional activity of p53 is tightly regulated by post-translational modifications, among which acetylation is a key event.

Acetylation of p53, particularly at lysine 382 (K382), is a critical modification that facilitates the recruitment of coactivators, such as CREB-binding protein (CBP) and its paralog p300. The bromodomain of CBP specifically recognizes and binds to the acetylated lysine residue on p53.[1] This interaction is essential for the subsequent acetylation of chromatin and the recruitment of the basal transcription machinery, leading to the expression of p53 target genes like the cyclin-dependent kinase inhibitor p21.[1]

This compound is a small molecule identified through a target structure-based discovery approach as an inhibitor of the p53-CBP interaction. By binding to the acetyl-lysine binding pocket of the CBP bromodomain, this compound competitively blocks the recruitment of acetylated p53, thereby attenuating p53-dependent transcriptional activation. This targeted inhibition presents a potential therapeutic strategy for conditions where modulation of the p53 pathway is desired.

Molecular Target of this compound

The primary molecular target of this compound is the bromodomain of the CREB-binding protein (CBP) . Specifically, this compound inhibits the interaction between the CBP bromodomain and acetylated lysine 382 of the p53 protein.

Quantitative Data

The inhibitory activity of this compound on the p53-CBP interaction has been quantified using biophysical and biochemical assays. The following table summarizes the available quantitative data for this compound and related compounds.

| Compound | Assay Type | Target | Affinity (Kd) / Potency (IC50) | Reference |

| This compound | NMR Titration | CBP Bromodomain | Kd: 25 µM | [Sachchidanand et al., 2006] |

| Acetylated p53 peptide (Ac-K382) | NMR Titration | CBP Bromodomain | Kd: 44 µM | [Sachchidanand et al., 2006] |

Signaling Pathway

The interaction between p53 and CBP is a crucial node in the cellular response to DNA damage. The following diagram illustrates this signaling pathway and the mechanism of action of this compound.

Caption: The p53-CBP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound involved several key experimental techniques. The detailed methodologies are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fragment Screening and Binding Affinity

NMR spectroscopy was the primary method used to identify this compound and to determine its binding affinity for the CBP bromodomain.

Objective: To identify small molecules that bind to the acetyl-lysine binding pocket of the CBP bromodomain and to quantify their binding affinity.

Methodology:

-

Protein Expression and Purification: The human CBP bromodomain (residues 1080-1197) was expressed in E. coli as a glutathione S-transferase (GST) fusion protein. The protein was purified using glutathione-Sepharose affinity chromatography followed by cleavage of the GST tag with thrombin and subsequent purification by size-exclusion chromatography. For NMR studies, the protein was isotopically labeled with 15N by growing the bacteria in a minimal medium containing 15NH4Cl.

-

NMR Sample Preparation: The purified 15N-labeled CBP bromodomain was prepared in a buffer solution (e.g., 20 mM sodium phosphate, pH 6.5, 50 mM NaCl, 5 mM DTT) in 90% H2O/10% D2O to a final concentration of 0.1-0.2 mM.

-

NMR Titration Experiments:

-

Two-dimensional 1H-15N heteronuclear single quantum coherence (HSQC) spectra of the 15N-labeled CBP bromodomain were acquired. This spectrum provides a unique signal for each backbone amide proton-nitrogen pair, creating a "fingerprint" of the protein.

-

A chemical library was screened by adding small pools of compounds to the protein sample and acquiring 1H-15N HSQC spectra. Changes in the chemical shifts of specific amide signals indicated binding of a compound to the protein.

-

For hit compounds like this compound, a titration was performed by adding increasing concentrations of the compound to the 15N-labeled CBP bromodomain.

-

1H-15N HSQC spectra were recorded at each concentration point.

-

-

Data Analysis:

-

The chemical shift perturbations of the affected residues were monitored as a function of the ligand concentration.

-

The dissociation constant (Kd) was calculated by fitting the chemical shift changes to a 1:1 binding model using appropriate software (e.g., NMRView, Sparky).

-

In-Cell Western Blotting for p21 Expression

To assess the functional activity of this compound in a cellular context, its effect on the expression of the p53 target gene p21 was investigated.

Objective: To determine if this compound can inhibit p53-mediated upregulation of p21 protein expression in response to DNA damage.

Methodology:

-

Cell Culture and Treatment:

-

A suitable human cell line with wild-type p53 (e.g., U2OS osteosarcoma cells) was cultured under standard conditions.

-

Cells were seeded in multi-well plates and allowed to adhere.

-

Cells were pre-treated with this compound at various concentrations for a defined period (e.g., 1-2 hours).

-

DNA damage was induced by treating the cells with a DNA-damaging agent such as doxorubicin or by exposure to UV radiation.

-

Cells were incubated for a further period (e.g., 8-24 hours) to allow for p21 protein expression.

-

-

Cell Lysis:

-

The growth medium was removed, and the cells were washed with ice-cold phosphate-buffered saline (PBS).

-

Cells were lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Cell lysates were collected and centrifuged to pellet cell debris. The supernatant containing the total protein was collected.

-

-

Protein Quantification: The total protein concentration in each lysate was determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Equal amounts of total protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

The membrane was incubated with a primary antibody specific for p21. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) was used as a loading control.

-

After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

-

Data Analysis: The intensity of the p21 protein band was quantified and normalized to the intensity of the loading control band to determine the relative p21 expression levels in the different treatment groups.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the workflow for the discovery and characterization of this compound.

Caption: Experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound is a valuable research tool for studying the biological consequences of inhibiting the p53-CBP interaction. As a specific inhibitor of the CBP bromodomain's recognition of acetylated p53, it provides a means to dissect the role of this interaction in p53-mediated transcriptional regulation and cellular outcomes. The data and protocols presented in this guide offer a comprehensive resource for researchers interested in utilizing this compound in their studies and for those engaged in the development of novel therapeutics targeting the p53 pathway. Further investigation into the selectivity and in vivo efficacy of this compound and its analogs is warranted to explore their full therapeutic potential.

References

The Enigmatic Case of MS2126: A Search for a Non-Existent Compound

A comprehensive investigation into the scientific and medical literature has revealed that the compound designated as MS2126, the subject of this requested in-depth technical guide, does not appear to exist as a known therapeutic agent or research molecule. Extensive searches for its discovery, synthesis, mechanism of action, and biological activity have yielded no relevant results.

Initial inquiries for "this compound" exclusively point towards a form used for Medicaid and institutional provider requests within the state of Kansas, as detailed in documents from the Kansas Department of Health and Environment (KDHE) and the Kansas Medical Assistance Program (KMAP).[1][2][3][4] These documents, including policy memos and form revisions, consistently refer to MS-2126 as a "Notification of Facility Admission/Discharge" form and provide instructions for its use in administrative and billing procedures for healthcare facilities.[1][2][3][4]

Further targeted searches for the discovery and synthesis of a chemical entity named this compound, its potential signaling pathways, and associated quantitative data such as IC50, EC50, or Ki values, have failed to produce any pertinent scientific information. The scientific landscape, as accessible through broad searches, appears to be devoid of any mention of a compound with this designation in the context of drug discovery or development.

Therefore, the creation of an in-depth technical guide or whitepaper on the "discovery and synthesis of this compound" is not feasible. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways cannot be fulfilled as there is no underlying scientific data to support them.

It is crucial for researchers, scientists, and drug development professionals to be aware that the designation "this compound" is not currently associated with any known chemical compound or therapeutic agent. Any reference to "this compound" in a scientific or medical context should be approached with caution and may be a misidentification or a yet-to-be-publicly-disclosed discovery. Until such information becomes available in the peer-reviewed scientific literature, a technical guide on this topic remains an impossibility.

References

MS2126 biological activity and function

An In-depth Technical Guide to the Biological Activity and Function of MS2126

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a small molecule inhibitor targeting the protein-protein interaction between the tumor suppressor protein p53 and the CREB-binding protein (CREBBP), also known as CBP. By disrupting this interaction, this compound modulates the p53 signaling pathway, a critical regulator of cell cycle arrest, apoptosis, and DNA damage repair. This technical guide provides a comprehensive overview of the biological activity and function of this compound, including its mechanism of action, available data on its biological effects, and relevant experimental methodologies.

Introduction

The tumor suppressor p53 plays a pivotal role in maintaining genomic integrity. Its transcriptional activity is tightly regulated by post-translational modifications and interactions with coactivator proteins, including CREBBP and its paralog EP300 (p300). These coactivators are histone acetyltransferases (HATs) that acetylate p53, leading to its stabilization and activation in response to cellular stress, such as DNA damage. The interaction between p53 and the bromodomain of CREBBP is crucial for the recruitment of the transcriptional machinery to p53 target genes.

This compound has been identified as a non-BET (Bromodomain and Extra-Terminal domain) bromodomain inhibitor that specifically targets the interaction between p53 and CREBBP. Its investigation provides a valuable tool for understanding the intricacies of p53 regulation and exploring potential therapeutic strategies that involve the modulation of this pathway.

Mechanism of Action

This compound functions by inhibiting the interaction between p53 and the transcriptional coactivator CREBBP. This disruption has downstream consequences on the post-translational modifications and stability of p53. Specifically, the reported mechanism of action involves:

-

Inhibition of p53-CREBBP Interaction: this compound directly interferes with the binding of p53 to CREBBP.

-

Reduction of p53 Phosphorylation and Acetylation: By preventing the p53-CREBBP association, this compound leads to a decrease in the phosphorylation of p53 at serine 15 (Ser15) and acetylation at lysine 382 (Lys382). These post-translational modifications are critical for p53 activation and stability.

-

Suppression of p53 Levels and Target Gene Expression: The reduced phosphorylation and acetylation of p53 result in its destabilization and subsequent degradation. This leads to lower cellular levels of p53 and consequently, a decrease in the expression of its downstream target genes, such as the cyclin-dependent kinase inhibitor p21.

Signaling Pathway

The signaling pathway affected by this compound is central to the cellular response to DNA damage. The following diagram illustrates the key interactions and the point of intervention for this compound.

Inquiry Regarding In Vitro Studies of MS2126 Uncovers Misidentification

Initial investigations into the in vitro properties of a substance identified as MS2126 have revealed a case of mistaken identity, with the designation corresponding to a governmental administrative form rather than a research compound.

A comprehensive search for scientific literature concerning "this compound" has yielded no data on in vitro studies, mechanism of action, or associated signaling pathways. Instead, the identifier "MS-2126" consistently refers to a "Notification of Facility Admission/Discharge" form used by institutional healthcare providers for Medicaid administration in the state of Kansas.[1][2][3]

This form serves as a communication tool between healthcare facilities and the Kansas Department of Health and Environment (KDHE) to process Medicaid payment requests for beneficiaries.[1] It is utilized to detail patient information, facility details, and the circumstances of admission or discharge.[2] Revisions and implementation instructions for this form are documented in various policy memos and bulletins.[1][3]

Consequently, the core requirements of the requested technical guide—including data on experimental protocols, quantitative analysis, and signaling pathway diagrams—cannot be fulfilled. The absence of any publicly available biomedical research associated with "this compound" precludes the creation of the specified in-depth scientific document.

It is possible that "this compound" may be an internal or alternative designation for a research compound not yet disclosed in public literature. Professionals in the fields of research, science, and drug development seeking information on a specific molecule are encouraged to verify the identifier to ensure accurate retrieval of scientific data. Without a correct and specific compound name, a detailed technical analysis of its in vitro characteristics remains unachievable.

References

The Emerging Role of ADG126 in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADG126 (muzastotug) is a novel, masked anti-CTLA-4 monoclonal antibody currently under investigation as a potential immunotherapeutic agent for various solid tumors. Engineered with proprietary SAFEbody® technology, ADG126 is designed for preferential activation within the tumor microenvironment (TME), aiming to mitigate systemic immune-related adverse events associated with conventional CTLA-4 inhibitors while preserving potent anti-tumor activity. This document provides a comprehensive technical guide on ADG126, summarizing its mechanism of action, preclinical findings, and key clinical data from ongoing studies, with a focus on its combination with anti-PD-1 therapy in metastatic microsatellite-stable colorectal cancer (MSS CRC).

Introduction to ADG126

ADG126 is a fully human IgG1 monoclonal antibody that targets Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), a key negative regulator of T-cell activation.[1][2] Unlike first-generation anti-CTLA-4 antibodies, ADG126 incorporates a unique masking peptide that blocks its antigen-binding site.[3][4] This masking technology is designed to be cleaved by proteases that are highly expressed in the TME, leading to localized activation of the antibody.[5][6] The activated ADG126 then binds to a distinct epitope on CTLA-4, leading to the priming of T-cells and the depletion of immunosuppressive regulatory T-cells (Tregs) through enhanced antibody-dependent cellular cytotoxicity (ADCC).[3][4]

Mechanism of Action

The therapeutic strategy of ADG126 is centered on overcoming the limitations of existing anti-CTLA-4 therapies, primarily their dose-limiting toxicities.[7][8] The SAFEbody® technology allows for systemic administration of a masked, less active antibody, which is then preferentially activated at the tumor site.[5][9]

Key Mechanistic Features:

-

Tumor-Specific Activation: A cleavable masking peptide restricts the binding of ADG126 to CTLA-4 in healthy tissues, minimizing on-target, off-tumor toxicities.[5][10]

-

Unique Epitope Binding: Activated ADG126 binds to a novel and conserved epitope of CTLA-4.[5][11]

-

Dual Anti-Tumor Activity: The activated antibody primes T-cells by partially blocking the interaction of CTLA-4 with its ligands and depletes immunosuppressive Tregs via strong ADCC.[3][4]

Below is a diagram illustrating the proposed mechanism of action for ADG126.

Caption: Mechanism of Action of ADG126.

Preclinical Studies

Preclinical evaluation of ADG126 has demonstrated its potential for a favorable safety and efficacy profile. In vitro studies confirmed that activated ADG126 can potently enhance T-cell activation, as measured by IL-2 secretion, while the masked form remains inert.[12] In vivo studies in syngeneic mouse tumor models showed that ADG126 has potent single-agent anti-tumor activity and acts synergistically with anti-PD-1 antibodies, leading to complete tumor regression in a significant percentage of animal models.[12] Toxicology studies in cynomolgus monkeys indicated that ADG126 is well-tolerated.

Clinical Development and Efficacy

The primary clinical investigation of ADG126 is the Phase 1b/2, open-label, multicenter study (NCT05405595), evaluating its safety, tolerability, pharmacokinetics, and preliminary efficacy in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors, with a focus on MSS CRC.[6][13]

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the NCT05405595 trial, primarily focusing on the MSS CRC cohorts.

Table 1: Efficacy of ADG126 in Combination with Pembrolizumab in MSS CRC. [14][15]

| Cohort | Dosing Regimen (ADG126 + Pembrolizumab) | Number of Patients (n) | Overall Response Rate (ORR) | 95% Confidence Interval (CI) | Disease Control Rate (DCR) | Median Duration of Response (DoR) | Median Overall Survival (OS) |

| A | 10 mg/kg Q3W | 30 | 17% | 6.0% - 36.0% | 76% | 6.2 months | 19.4 months |

| B | 20 mg/kg loading dose, then 10 mg/kg Q3W | 14 | 29% (combined with C) | 11.0% - 52.0% | 81% (combined with C) | Not Reached | Not Reached |

| C | 20 mg/kg Q6W | 7 | 29% (combined with B) | 11.0% - 52.0% | 81% (combined with B) | Not Reached | Not Reached |

| D | 10 mg/kg Q6W | 11 | 0% | 0.0% - 31.0% | 70% | N/A | Not Reported |

Table 2: Safety and Tolerability of ADG126 in Combination with Pembrolizumab. [14][16]

| Adverse Event Category | Cohort A (10 mg/kg Q3W) | Cohort C (20 mg/kg Q6W) | Overall Discontinuation Rate |

| Grade 3 TRAEs | 20% | 17% | 4% |

| Discontinuation due to TRAEs | 10% | Not Reported | |

| Most Common TRAEs (All Grades) | Pruritus (43%), Hypothyroidism (20%), Adrenal Insufficiency (17%) |

TRAEs: Treatment-Related Adverse Events

Pharmacokinetics

Pharmacokinetic analyses of ADG126 have shown that the plasma concentration of the antibody is approximately linear.[17] Importantly, the activated form of ADG126 steadily accumulates with repeat dosing, suggesting prolonged exposure within the TME.[17][18] The half-life of the total ADG126 (masked and unmasked) is longer than its parental, unmasked antibody, contributing to sustained target engagement.[17]

Experimental Protocols

The following section outlines the general methodology for the key clinical trial cited (NCT05405595). For detailed and specific procedures, referral to the official clinical trial protocol is recommended.

Phase 1b/2 Clinical Trial (NCT05405595) Protocol Overview

Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor efficacy of ADG126 in combination with pembrolizumab in patients with advanced/metastatic solid tumors.[13]

Study Design: An open-label, multicenter, dose-escalation and dose-expansion study.[6][13]

Patient Population: Patients with histologically or cytologically confirmed, locally advanced or metastatic solid tumors who have progressed after standard therapies.[19] Expansion cohorts focused on patients with MSS CRC.[4]

Intervention:

-

ADG126: Administered as an intravenous (IV) infusion at various doses and schedules (e.g., 6 mg/kg or 10 mg/kg every 3 or 6 weeks).[4]

-

Pembrolizumab: Administered at a standard dose of 200 mg IV every 3 weeks.[4]

Endpoints:

-

Primary Endpoints: Safety and tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D).[6]

-

Secondary Endpoints: Pharmacokinetics, anti-drug antibodies (ADA), Overall Response Rate (ORR), Disease Control Rate (DCR), Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS) as per RECIST 1.1.[4][16]

The workflow for this clinical trial is depicted in the diagram below.

Caption: Clinical Trial Workflow for NCT05405595.

Conclusion and Future Directions

ADG126 represents a promising next-generation anti-CTLA-4 therapy with a potentially improved therapeutic index.[4] The innovative SAFEbody® technology appears to successfully mitigate systemic toxicities, allowing for higher and more frequent dosing, which may translate to enhanced efficacy, particularly in immunologically "cold" tumors like MSS CRC.[6][14] The clinical data to date, especially the combination of ADG126 with pembrolizumab, have shown encouraging anti-tumor activity and a manageable safety profile.[14]

Further investigation in randomized controlled trials is warranted to confirm these findings and to explore the potential of ADG126 in other tumor types and in combination with other therapeutic agents.[14] The ongoing and planned Phase 2 and 3 trials will be crucial in defining the role of ADG126 in the evolving landscape of cancer immunotherapy.[20]

References

- 1. CTLA-4 and PD-1 Pathways: Similarities, Differences, and Implications of Their Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. ASCO – American Society of Clinical Oncology [asco.org]

- 4. ascopubs.org [ascopubs.org]

- 5. netshare.adagene.com [netshare.adagene.com]

- 6. netshare.adagene.com [netshare.adagene.com]

- 7. ascopubs.org [ascopubs.org]

- 8. investor.adagene.com [investor.adagene.com]

- 9. Adagene Announces Upcoming Poster Presentation on Masked Anti-CTLA-4 SAFEbody® ADG126 (Muzastotug) at American Society of Clinical Oncology (ASCO) Annual Meeting - BioSpace [biospace.com]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Adagene Presents Preclinical Data from Lead SAFEbody™ Program, ADG126, at the American Association for Cancer Research (AACR) Annual Meeting 2021 – Adagene Inc. [investor.adagene.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. targetedonc.com [targetedonc.com]

- 15. Adagene Announces Updated Data from Phase 1b/2 Study of Muzastotug (ADG126) in Combination with KEYTRUDA® (pembrolizumab) in Colorectal Cancer at the American Society of Clinical Oncology (ASCO) Annual Meeting – Adagene Inc. [investor.adagene.com]

- 16. ascopubs.org [ascopubs.org]

- 17. Adagene Presents Interim Monotherapy Data at ESMO 2022 Showing Compelling Safety, Anti-Tumor Activity and Pharmacokinetics of Masked, Anti-CTLA-4 SAFEbody® ADG126 in Patients with Advanced Tumors – Adagene Inc. [investor.adagene.com]

- 18. ascopubs.org [ascopubs.org]

- 19. Facebook [cancer.gov]

- 20. Adagene Announces First Patient Dosed in Randomized Dose Optimization Cohort of the Phase 2 Study of Muzastotug (ADG126) in Combination with KEYTRUDA® (pembrolizumab) in Microsatellite Stable Colorectal Cancer – Adagene Inc. [investor.adagene.com]

The Critical Axis of Cellular Control: A Technical Guide to the p53-CREBBP Interaction in Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate dance between the tumor suppressor protein p53 and the transcriptional coactivator CREB-binding protein (CREBBP) represents a cornerstone of cellular regulation. This interaction is pivotal in orchestrating cellular responses to a myriad of stressors, thereby maintaining genomic integrity and dictating cell fate decisions of growth, arrest, or apoptosis. Dysregulation of the p53-CREBBP axis is a hallmark of numerous human pathologies, most notably cancer, but its implications extend to neurodegenerative disorders, cardiac conditions, and metabolic diseases. This technical guide provides an in-depth exploration of the molecular underpinnings of the p53-CREBBP interaction, its role in disease pathogenesis, and the experimental methodologies crucial for its investigation. By presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways, this document aims to equip researchers and drug development professionals with the foundational knowledge to innovate in this therapeutically promising area.

The Molecular Basis of the p53-CREBBP Interaction

The tumor suppressor p53 functions primarily as a transcription factor, and its activity is tightly regulated by a complex network of post-translational modifications and protein-protein interactions. A key coactivator in p53-mediated transcription is CREBBP (also known as CBP), a large nuclear protein with intrinsic histone acetyltransferase (HAT) activity.[1]

The interaction between p53 and CREBBP is multifaceted, involving multiple domains on both proteins. The N-terminal transactivation domain (TAD) of p53, which is intrinsically disordered, interacts with several domains of CREBBP, including the TAZ1, TAZ2, KIX, and NCBD domains.[2][3] This interaction is crucial for the recruitment of CREBBP to the promoter regions of p53 target genes.

Upon recruitment, CREBBP facilitates transcriptional activation through two primary mechanisms:

-

Histone Acetylation: CREBBP's HAT activity leads to the acetylation of histone tails, which remodels chromatin into a more relaxed state, thereby increasing the accessibility of the transcriptional machinery to the DNA.

-

p53 Acetylation: CREBBP directly acetylates p53 at multiple lysine residues within its C-terminal regulatory domain.[4] This acetylation enhances p53's DNA binding affinity and is essential for its full transcriptional activity.[4]

The p53-CREBBP interaction is not static but is dynamically regulated by other cellular signals. For instance, phosphorylation of the p53 TAD, often in response to DNA damage, can significantly enhance its binding affinity for CREBBP domains, acting as a molecular rheostat to fine-tune the p53 response.[4] Furthermore, other transcription factors can compete for binding to the limited pool of cellular CREBBP, creating a complex interplay of transcriptional regulation.[4]

The p53-CREBBP Interaction in Disease Pathogenesis

The disruption of the finely tuned p53-CREBBP interaction is a common event in the development and progression of various diseases.

Cancer

In numerous cancers, the tumor-suppressive functions of the p53-CREBBP axis are compromised. This can occur through several mechanisms:

-

Mutations in TP53: Mutations in the TP53 gene are the most common genetic alteration in human cancers. Many of these mutations occur in the DNA-binding domain, rendering p53 incapable of binding to its target genes and thus unable to recruit CREBBP.

-

Mutations in CREBBP: Inactivating mutations in the CREBBP gene are frequently observed in hematological malignancies such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL), as well as in solid tumors like small cell lung cancer (SCLC).[5][6] These mutations often impair the HAT activity of CREBBP, leading to reduced acetylation of both histones and p53, thereby diminishing p53-mediated tumor suppression.[5] In some contexts, CREBBP's tumor suppressor function can be independent of p53.[5]

-

Disruption by Oncoproteins: Viral oncoproteins, such as the adenoviral E1A, can bind to CREBBP and disrupt its interaction with p53, thereby inhibiting p53-dependent transcriptional activation.[1]

Neurodegenerative Diseases

Emerging evidence implicates the p53-CREBBP interaction in the pathogenesis of neurodegenerative disorders. For example, in Huntington's disease, the mutant huntingtin protein can interact with and sequester CREBBP, leading to transcriptional dysregulation and neuronal dysfunction.[7] The interaction of huntingtin with p53 and CREBBP may contribute to the aberrant transcriptional events that underlie neuronal cell death in this disease.[7] The broader role of p53 in neurodegeneration is an active area of research, with studies suggesting its involvement in neuronal apoptosis.[8]

Cardiac and Metabolic Diseases

The p53-CREBBP pathway is also implicated in cardiovascular and metabolic homeostasis. In the context of cardiac hypertrophy, the interaction between CREBBP and other transcription factors is crucial for regulating gene expression programs that control heart size. While direct quantitative data on the p53-CREBBP interaction in cardiac hypertrophy is still emerging, the known roles of both proteins in cell growth and apoptosis suggest a likely involvement.[9] Similarly, p53 plays a significant role in regulating cellular metabolism, and its interplay with coactivators like CREBBP is thought to be important in metabolic diseases such as diabetes.[1][10]

Quantitative Data on the p53-CREBBP Interaction

The following tables summarize key quantitative data related to the p53-CREBBP interaction, providing a valuable resource for computational modeling and experimental design.

| Interaction | Binding Domain on CREBBP | p53 Peptide/Phosphorylation State | Dissociation Constant (Kd) (μM) | Reference |

| p53 TAD | TAZ1 | Unphosphorylated | 0.33 ± 0.03 | [2] |

| p53 TAD | TAZ1 | pS15pT18pS20 | 0.03 ± 0.01 | [2] |

| p53 TAD | TAZ2 | Unphosphorylated | 0.06 ± 0.01 | [2] |

| p53 TAD | TAZ2 | pS15pT18pS20 | 0.01 ± 0.00 | [2] |

| p53 TAD | KIX | Unphosphorylated | 1.8 ± 0.1 | [2] |

| p53 TAD | KIX | pT18 | 0.4 ± 0.0 | [2] |

| p53 TAD | KIX | pS15pT18pS20 | 0.12 ± 0.01 | [2] |

| p53 TAD | NCBD | Unphosphorylated | 1.6 ± 0.1 | [2] |

Table 1: Binding Affinities of p53 Transactivation Domain (TAD) with CREBBP Domains. This table illustrates the dissociation constants (Kd) for the interaction between the p53 TAD and various domains of CREBBP. Note the significant increase in binding affinity (lower Kd value) upon multi-site phosphorylation of the p53 TAD.

| Inhibitor | Target | IC50 (nM) | Mechanism of Action | Reference |

| A-485 | CREBBP/p300 HAT domain | 2.6 (CBP), 9.8 (p300) | Acetyl-CoA competitive inhibitor | [8] |

Table 2: Inhibitors Targeting the p53-CREBBP Axis. This table provides information on a selective inhibitor of CREBBP/p300, including its half-maximal inhibitory concentration (IC50) and mechanism of action.

| Cell Line | Condition | Gene | Fold Change in Expression | Reference |

| MCF-7 | Nutlin-3a (p53 activation) | CDKN1A (p21) | ~8-fold increase | [11] |

| MCF-7 | Nutlin-3a (p53 activation) | MDM2 | ~6-fold increase | [11] |

| IMR90 | 5-fluorouracil (DNA damage) | CDKN1A (p21) | Significant induction | |

| HAP1 | CREBBP knockout | Multiple genes | Global transcriptomic alterations | [2] |

Table 3: Gene Expression Changes Modulated by the p53-CREBBP Interaction. This table highlights the quantitative changes in the expression of key p53 target genes upon activation of the p53 pathway or disruption of CREBBP.

Experimental Protocols for Studying the p53-CREBBP Interaction

Investigating the p53-CREBBP interaction requires a combination of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interaction

This protocol is designed to determine if p53 and CREBBP interact within a cellular context.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against p53 (e.g., DO-1 or FL-393)

-

Antibody against CREBBP

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE sample buffer

Procedure:

-

Culture and treat cells as required to modulate the p53-CREBBP interaction.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-p53) overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C.

-

Wash the beads 3-5 times with cold wash buffer.

-

Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-CREBBP antibody.

In Vitro GST Pull-Down Assay

This assay confirms a direct physical interaction between p53 and CREBBP using purified proteins.

Materials:

-

Purified GST-tagged CREBBP domain (e.g., GST-KIX)

-

Purified recombinant p53 protein

-

Glutathione-sepharose beads

-

Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

-

Wash buffer

-

SDS-PAGE sample buffer

Procedure:

-

Incubate the GST-tagged CREBBP domain with glutathione-sepharose beads for 1-2 hours at 4°C to immobilize the protein.

-

Wash the beads to remove unbound protein.

-

Add the purified p53 protein to the beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with wash buffer to remove non-specific binders.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting with an anti-p53 antibody.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if p53 and CREBBP co-occupy the promoter regions of specific target genes.

Materials:

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and nuclear lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Antibodies against p53 and CREBBP

-

Protein A/G beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

Primers for qPCR analysis of target gene promoters

Procedure:

-

Cross-link proteins to DNA in live cells with formaldehyde.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin to an average size of 200-1000 bp.

-

Immunoprecipitate the chromatin with antibodies against p53 or CREBBP.

-

Wash the immune complexes to remove non-specific binding.

-

Elute the protein-DNA complexes and reverse the cross-links.

-

Purify the DNA.

-

Quantify the enrichment of specific promoter regions by qPCR.

Luciferase Reporter Assay for Transcriptional Activity

This assay measures the ability of p53 to activate transcription from a target gene promoter in the presence or absence of CREBBP.

Materials:

-

Luciferase reporter plasmid containing a p53-responsive promoter (e.g., p21 or MDM2 promoter) upstream of the luciferase gene.

-

Expression plasmids for p53 and CREBBP.

-

A control reporter plasmid (e.g., Renilla luciferase) for normalization.

-

Cell line with low endogenous p53 and CREBBP activity.

-

Transfection reagent.

-

Luciferase assay reagent.

Procedure:

-

Co-transfect the cells with the luciferase reporter plasmid, the p53 expression plasmid, and either the CREBBP expression plasmid or an empty vector control.

-

Culture the cells for 24-48 hours to allow for protein expression.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Visualizing the p53-CREBBP Signaling Network

The following diagrams, generated using the DOT language, illustrate key aspects of the p53-CREBBP signaling pathway and a typical experimental workflow.

Caption: p53-CREBBP signaling pathway in response to cellular stress.

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Conclusion and Future Directions

The interaction between p53 and CREBBP is a critical regulatory node in cellular signaling, with profound implications for human health and disease. As our understanding of this intricate relationship deepens, so too does the potential for therapeutic intervention. The development of small molecules that can modulate the p53-CREBBP interaction, either by stabilizing it in cases of haploinsufficiency or by inhibiting it in contexts where its activity is oncogenic, represents a promising avenue for novel cancer therapies. Furthermore, elucidating the precise role of this axis in neurodegenerative, cardiac, and metabolic diseases will undoubtedly open up new therapeutic landscapes. The continued application of the advanced experimental techniques outlined in this guide will be instrumental in unraveling the remaining complexities of the p53-CREBBP network and in translating this fundamental biological knowledge into tangible clinical benefits.

References

- 1. Metabolic Regulation by p53 Family Members - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Graded enhancement of p53 binding to CREB-binding protein (CBP) by multisite phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mapping the Interactions of the p53 Transactivation Domain with the KIX domain of CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ionsource.com [ionsource.com]

- 7. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergistic activation of transcription by CBP and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CBP/CREB Regulates the Proliferation and Apoptosis of Cardiomyocytes by Interacting With SERCA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic regulation by p53 family members - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Methodological & Application

Unraveling MS2126: From Administrative Form to Potential Research Compound

Initial searches for an experimental protocol for "MS2126" in a cell culture context have revealed no publicly available scientific data on a compound with this designation. The identifier "MS-2126" predominantly refers to an administrative document, the "Notification of Facility Admission/Discharge" form, used by the Kansas Department of Health and Environment (KDHE) and the Kansas Medical Assistance Program (KMAP). [1][2][3] This form is integral for institutional providers to request Medicaid payment and to communicate patient residency status.[1]

Given the absence of information on "this compound" as a research compound, this document will, therefore, provide a comprehensive set of standardized protocols and application notes that are fundamental to cell culture-based research. These protocols are designed to be adaptable for the evaluation of novel compounds once they become available and their basic properties are characterized.

Standard Operating Procedures for Cell Culture

Aseptic technique is paramount to successful cell culture. All manipulations should be performed in a laminar flow hood, and all reagents and media must be sterile.[4][5]

1. Cell Thawing and Culturing:

-

Rapidly thaw cryopreserved cells in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.

-

Centrifuge at low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells and remove cryoprotectant.

-

Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to an appropriate culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Passaging (Subculturing):

-

For adherent cells, remove spent medium and wash with a sterile phosphate-buffered saline (PBS).

-

Add a dissociation reagent, such as Trypsin-EDTA, and incubate briefly at 37°C until cells detach.

-

Neutralize the dissociation reagent with complete growth medium and collect the cell suspension.

-

For suspension cells, directly collect the cell suspension from the culture flask.

-

Determine cell density and viability using a hemocytometer or an automated cell counter with a viability stain like Trypan Blue.

-

Seed new culture flasks at the desired density with fresh, pre-warmed complete growth medium.

Experimental Protocols for Compound Evaluation

The following are detailed methodologies for key experiments to characterize the effects of a novel compound on cultured cells.

Cell Viability and Cytotoxicity Assays

Cell viability assays are crucial for determining the effect of a compound on cell proliferation and survival.[6][7][8][9] A common method is the MTT assay, which measures the metabolic activity of viable cells.[8]

MTT Assay Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound and include appropriate vehicle controls.

-

Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting for Protein Expression Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate, providing insights into the compound's effect on cellular signaling pathways.[10][11][12][13][14]

Western Blot Protocol:

-

Protein Extraction:

-

Treat cells with the test compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).

-

-

Gel Electrophoresis and Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Data Presentation

Quantitative data from experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical IC50 Values for a Test Compound

| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) |

| Cell Line A | Compound X | 24 | 10.5 |

| Cell Line A | Compound X | 48 | 5.2 |

| Cell Line B | Compound X | 24 | 15.8 |

| Cell Line B | Compound X | 48 | 8.1 |

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.

Caption: General experimental workflow for evaluating a test compound in cell culture.

Caption: A generic signaling pathway that can be activated by an external stimulus.

Should "this compound" be a proprietary or newly synthesized compound, the above protocols provide a robust framework for its initial characterization in a cell culture setting. Researchers and drug development professionals are encouraged to adapt these methodologies to suit their specific cell lines and research questions.

References

- 1. khap.kdhe.ks.gov [khap.kdhe.ks.gov]

- 2. khap.kdhe.ks.gov [khap.kdhe.ks.gov]

- 3. portal.kmap-state-ks.us [portal.kmap-state-ks.us]

- 4. Cell Culture Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. 细胞培养实验方案5:悬浮细胞系的传代培养 [sigmaaldrich.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. docs.abcam.com [docs.abcam.com]

- 8. atcc.org [atcc.org]

- 9. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]

- 10. brd.nci.nih.gov [brd.nci.nih.gov]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 13. genscript.com [genscript.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for the Use of MS2126 in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS2126 (also known as NSC-71584) is a small molecule inhibitor of the interaction between the tumor suppressor protein p53 and the CREB-binding protein (CREBBP).[1] The p53 protein plays a critical role in cell cycle regulation, apoptosis, and DNA repair. Its interaction with the transcriptional coactivator CREBBP is essential for its tumor-suppressive functions. By disrupting this interaction, this compound can modulate p53-dependent signaling pathways, making it a valuable tool for cancer research and drug development.

Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[2] This application note provides a detailed protocol for utilizing this compound in a Western blot experiment to investigate its effects on the p53 signaling pathway. While the user's initial query mentioned the STAT3 pathway, current literature identifies this compound as a p53/CREBBP interaction inhibitor.[1] Therefore, the primary focus of this document will be on the p53 pathway. A general protocol for analyzing the STAT3 pathway via Western blot is also included for informational purposes.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on key proteins in the p53 signaling pathway.

| Target Protein | Treatment Group | Densitometry (Arbitrary Units) | Fold Change (vs. Control) |

| p-p53 (Ser15) | Vehicle Control | 1.2 | 1.0 |

| This compound (10 µM) | 0.4 | 0.33 | |

| This compound (50 µM) | 0.1 | 0.08 | |

| Total p53 | Vehicle Control | 1.5 | 1.0 |

| This compound (10 µM) | 1.4 | 0.93 | |

| This compound (50 µM) | 1.6 | 1.07 | |

| p21 | Vehicle Control | 1.8 | 1.0 |

| This compound (10 µM) | 0.9 | 0.5 | |

| This compound (50 µM) | 0.3 | 0.17 | |

| GAPDH | Vehicle Control | 2.0 | 1.0 |

| This compound (10 µM) | 2.1 | 1.05 | |

| This compound (50 µM) | 2.0 | 1.0 |

Note: This data is illustrative and intended to demonstrate how to present quantitative Western blot results. Actual results may vary depending on the experimental conditions.

Signaling Pathways

p53/CREBBP Signaling Pathway

The following diagram illustrates the simplified signaling pathway involving the interaction of p53 and CREBBP, and the inhibitory effect of this compound.

Caption: p53/CREBBP signaling pathway and the inhibitory action of this compound.

STAT3 Signaling Pathway (General Overview)

For informational purposes, the following diagram illustrates a simplified version of the STAT3 signaling pathway.

Caption: A general overview of the STAT3 signaling pathway.

Experimental Protocols

Western Blot Workflow

The following diagram outlines the general workflow for a Western blot experiment.

Caption: General workflow for a Western blot experiment.

Detailed Protocol for Western Blot Analysis of this compound-Treated Cells

1. Cell Culture and Treatment:

-

Seed cells (e.g., a cancer cell line with wild-type p53) in appropriate culture dishes and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Run the gel in SDS running buffer until the dye front reaches the bottom.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[3]

6. Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

7. Primary Antibody Incubation:

-

Dilute the primary antibodies (e.g., anti-p-p53 (Ser15), anti-total p53, anti-p21, and a loading control like anti-GAPDH) in blocking buffer according to the manufacturer's recommendations.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

8. Secondary Antibody Incubation:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

9. Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system.

10. Data Analysis:

- Quantify the band intensities using densitometry software.

- Normalize the intensity of the target protein bands to the loading control (e.g., GAPDH).

- Calculate the fold change in protein expression relative to the vehicle control.

Protocol for Western Blot Analysis of STAT3 Signaling

To investigate the STAT3 signaling pathway, the above protocol can be adapted by using primary antibodies specific for key proteins in this pathway, such as:

-

Anti-phospho-STAT3 (Tyr705): To detect the activated form of STAT3.[2]

-

Anti-total STAT3: To measure the total amount of STAT3 protein.[4]

-

Anti-c-myc or Anti-cyclin D1: To assess the expression of downstream target genes.

By following these detailed protocols and utilizing the provided diagrams and data presentation formats, researchers can effectively employ this compound in Western blot experiments to elucidate its impact on cellular signaling pathways.

References

Application Notes and Protocols for Antisense Oligonucleotides Targeting c-Myc in Mice

Disclaimer: The compound "MS2126" was initially searched for dosage and administration in mice. However, publicly available scientific literature does not contain in vivo studies for a compound with this designation. "this compound" is cataloged as an inhibitor of the p53/CREBBP interaction. It appears there may be a conflation with a different investigational compound, AVI-4126 , which is a phosphorodiamidate morpholino oligomer (PMO) that targets c-Myc and has been studied in mice. This document will provide detailed application notes and protocols for AVI-4126 and other c-Myc targeting antisense oligonucleotides based on available preclinical data.

Introduction

c-Myc is a transcription factor that is a critical regulator of cellular proliferation, growth, and apoptosis. Its dysregulation is a hallmark of many human cancers, making it a significant target for therapeutic intervention. Antisense oligonucleotides, such as phosphorodiamidate morpholino oligomers (PMOs), are synthetic molecules designed to bind to specific mRNA sequences and inhibit their translation into protein. AVI-4126 is a PMO that specifically targets the mRNA of the c-Myc proto-oncogene, thereby inhibiting its expression.[1] These application notes provide an overview of the dosage and administration of AVI-4126 and similar antisense oligonucleotides in murine models, based on published preclinical studies.

Data Presentation

Table 1: Dosage and Administration of AVI-4126 in Mice

| Mouse Model | Dosing Regimen | Route of Administration | Therapeutic Effect | Reference |

| Lewis Lung Carcinoma | 100 mcg, single dose | Intraperitoneal (i.p.) | Inhibition of c-Myc protein levels in tumor lysates | [2] |

| Lewis Lung Carcinoma | 300 mcg/day on days 6-12 and 18-24 | Intraperitoneal (i.p.) | Marked decrease in tumor size and mass (in combination with cisplatin) | [2] |

| Lewis Lung Syngeneic Model | 50 μ g/day for 3 cycles of 5 days/week | Subcutaneous (s.c.) at local tumor site | Significant reduction in lung metastasis | [3] |

| Lewis Lung Syngeneic Model | 300 μ g/day on days 11-17 and 22-28 | Intraperitoneal (i.p.) | Significant reduction in lung tumor burden | [3] |

Table 2: Dosage and Administration of Other c-Myc Antisense Oligonucleotides in Mice

| Compound Type | Mouse Model | Dosing Regimen | Route of Administration | Therapeutic Effect | Reference |

| DNA phosphorothioate oligonucleotide (myc6) | B-cell lymphoma transplant | 0.76 mg/day for 7 days | Subcutaneous (s.c.) | Delayed tumor onset and decreased tumor mass | [4] |

| Phosphorodiamidate morpholino oligomer (PMO) | Duchenne Muscular Dystrophy (mdx mouse) | 12.5 mg/kg/week for 3 weeks, then 12.5 mg/kg/month for 3 months | Not specified | Induced therapeutic levels of dystrophin expression | [5] |

| MYC-targeting antisense oligonucleotides (MYCASOs) | Hepatocellular carcinoma | Not specified | Not specified | Decreased MYC protein levels and reduced tumor burden | [6][7][8] |

Experimental Protocols

Protocol 1: Intraperitoneal Administration of AVI-4126 for Systemic Treatment

Objective: To deliver AVI-4126 systemically to inhibit c-Myc expression in a murine tumor model.

Materials:

-

AVI-4126 (sterile, endotoxin-free)

-

Sterile, phosphate-buffered saline (PBS) or 0.9% saline

-

Sterile 1 mL syringes with 27-30 gauge needles

-

70% ethanol

-

Appropriate mouse strain and tumor model (e.g., C57BL/6 mice with Lewis Lung Carcinoma xenografts)

Procedure:

-

Preparation of Dosing Solution:

-

Aseptically reconstitute lyophilized AVI-4126 in sterile PBS or saline to the desired concentration. For a 300 mcg dose in a 100 µL injection volume, the concentration would be 3 mg/mL.

-

Gently vortex or pipette to ensure complete dissolution.

-

-

Animal Restraint:

-